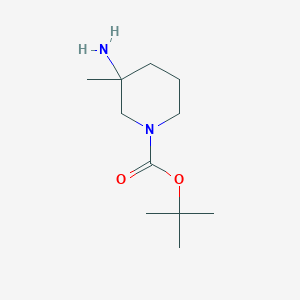

Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, related compounds such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate10 and tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate are discussed, indicating the relevance of tert-butyl piperidine derivatives in medicinal chemistry.

Synthesis Analysis

The synthesis of tert-butyl piperidine derivatives is well-documented in the literature. For example, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was established for multikilogram production . Similarly, methods for synthesizing related compounds such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate have been proposed, starting from readily available reagents and achieving high yields suitable for industrial scale-up10. These methods often involve multistep reactions, including nucleophilic substitution, reduction, oxidation, and acylation steps.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine derivatives is characterized by the presence of a piperidine ring, which can adopt a chair conformation. The conformation of the piperidine ring is influenced by substituents, as seen in the investigations of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives . The crystal and molecular structure of these compounds is often determined by X-ray crystallographic analysis, revealing details such as intramolecular hydrogen bonds and the effects of bulky substituents on molecular packing .

Chemical Reactions Analysis

Tert-butyl piperidine derivatives undergo various chemical reactions, including Mitsunobu reactions, which can be used to invert stereochemistry or introduce new functional groups . Schiff base formation is another reaction that these compounds can participate in, as demonstrated by the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . These reactions are crucial for the further functionalization of the piperidine core and the development of new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can increase steric bulk, affecting solubility and reactivity. The piperidine ring's conformation can impact NMR chemical shifts, as observed in the downfield shift of methyl proton signals due to interactions with axial hydroxyl groups . Additionally, the presence of functional groups such as carboxylates and nitro groups can modify the acidity, basicity, and overall reactivity of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Protein Tyrosine Kinase Inhibitors

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a derivative of Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate, is used in synthesizing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This synthesis process involves multiple steps, starting from 4-methylpyridinium and leading to high-yield outcomes (Chen Xin-zhi, 2011).

In Diels‐Alder Reactions

Tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, another derivative, is utilized in Diels‐Alder reactions, which are essential in organic synthesis for creating complex structures (A. Padwa, M. Brodney, S. Lynch, 2003).

Stereoselective Syntheses

The compound is used in stereoselective syntheses of its substituted derivatives, indicating its role in producing chiral molecules, vital in pharmaceuticals (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

Pharmaceutical Research and Drug Development

Intermediate in Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs, demonstrating the role of this class of compounds in oncological therapeutics (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

Chiral Auxiliary in Drug Synthesis

Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, another related compound, serves as a chiral auxiliary in drug synthesis, indicating the importance of these compounds in producing enantiomerically pure pharmaceuticals (A. Studer, T. Hintermann, D. Seebach, 1995).

Biochemical and Analytical Applications

- NMR Tagging in High-Molecular-Weight Systems: O-tert-Butyltyrosine, a derivative, is used as an NMR tag for studying high-molecular-weight systems and measuring submicromolar ligand binding affinities, showcasing its role in advanced biochemical analysis (Wan-Na Chen, K. V. Kuppan, Michael D. Lee, K. Jaudzems, T. Huber, G. Otting, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

tert-butyl 3-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSYZMZEARMCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609921 | |

| Record name | tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate | |

CAS RN |

1158759-06-8 | |

| Record name | tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-amino-3-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)